2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Reactivity and Synthesis of Derivatives : The reactivity of compounds related to 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been explored, resulting in the synthesis of various derivatives, such as pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, showing potential applications in medicinal chemistry (Bruni et al., 1994).
Structural Modifications and Analysis : Crystallographic and computational analyses have been conducted on similar compounds, offering insights into their supramolecular structures and interactions, which are crucial for understanding their chemical and biological properties (Borbulevych, 2010).
Chemical Properties and Applications
Chemical Reactivity Studies : Studies on compounds structurally related to this compound have provided valuable information on their chemical reactivity, aiding in the development of new synthetic methods and compounds (Chimichi et al., 1996).
Formation of Novel Compounds : The study of reactions involving compounds similar to this compound has led to the creation of novel chemical entities, enhancing the diversity of compounds available for further research and potential applications (Danagulyan et al., 2015).
Potential Biological Applications
Anticancer Activities : Some derivatives of pyrazolo[1,5-a]pyrimidine, structurally related to this compound, have shown promising anticancer activities, highlighting the potential of these compounds in therapeutic applications (Abdellatif et al., 2014).
Anti-inflammatory and Antimicrobial Properties : Some pyrazolopyrimidines derivatives exhibit significant anti-inflammatory and antimicrobial activities, suggesting potential applications in treating various inflammatory and microbial infections (Rahmouni et al., 2016).
Safety and Hazards
The safety data sheet for 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Future Directions
While specific future directions for 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid are not mentioned in the search results, pyrazolo[1,5-a]pyrimidines have attracted attention in medicinal chemistry and material science due to their significant photophysical properties . This suggests potential future research directions in these fields.
Properties
IUPAC Name |
2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-8-10-4-7(9(13)14)6(2)12(8)11-5/h3-4H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACYYYIWDACOAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371259 | |
Record name | 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-51-1 | |
Record name | 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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